molecular formula C10H13BrClNO B13856301 3-Bromo-5-chloro-4-(2-methylpropoxy)aniline

3-Bromo-5-chloro-4-(2-methylpropoxy)aniline

Cat. No.: B13856301
M. Wt: 278.57 g/mol
InChI Key: HAOYJPPGCXXNPP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(2-methylpropoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, chlorine, and a 2-methylpropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(2-methylpropoxy)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding aniline derivative. The bromination and chlorination steps are then carried out under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving the use of catalysts and specific reaction conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(2-methylpropoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Bromo-5-chloro-4-(2-methylpropoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-(2-methylpropoxy)aniline is unique due to the specific combination of bromine, chlorine, and the 2-methylpropoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

3-bromo-5-chloro-4-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H13BrClNO/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6H,5,13H2,1-2H3

InChI Key

HAOYJPPGCXXNPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)N)Cl

Origin of Product

United States

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